2-Hydrazino-nicotinic acid

概要

説明

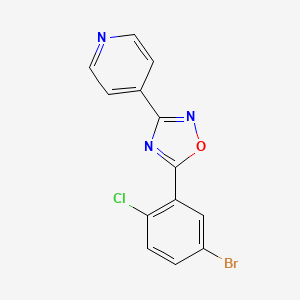

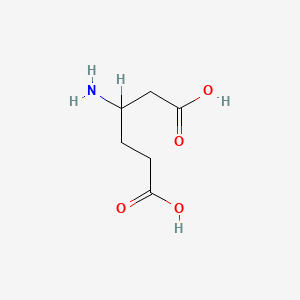

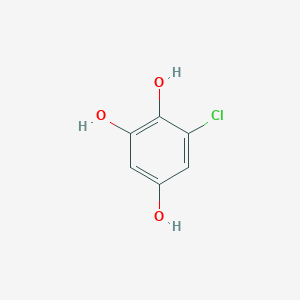

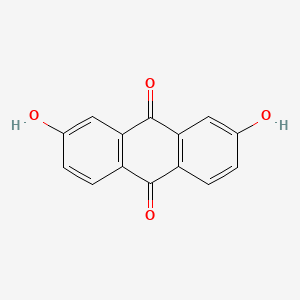

2-Hydrazino-nicotinic acid is a heterocyclic compound with the molecular formula C6H7N3O2 . It is a yellow solid and has a molecular weight of 153.14 .

Synthesis Analysis

The synthesis of hydrazones, which includes 2-Hydrazino-nicotinic acid, is achieved by combining suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) . The preparation methods include solution-based synthesis, mechanosynthesis, and solid-state melt reactions .Molecular Structure Analysis

2-Hydrazino-nicotinic acid contains a total of 18 bonds; 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 N hydrazine, 1 hydroxyl group, and 1 Pyridine .Chemical Reactions Analysis

The application of nickel complexes of nicotinic acid hydrazide ligand as a potential gas-sensor and adsorbent material for H2S gas was examined using appropriate density functional theory (DFT) calculations .Physical And Chemical Properties Analysis

2-Hydrazino-nicotinic acid is a yellow solid with a molecular weight of 153.14 . It is stored at a temperature of 0-5 degrees .科学的研究の応用

Synthesis of Acylhydrazones

2-Hydrazino-nicotinic acid serves as a precursor in the synthesis of acylhydrazones. These compounds are synthesized through condensation reactions with aldehydes and have shown promising activity against Gram-positive bacteria .

Antimicrobial Activity

Research indicates that derivatives of 2-Hydrazino-nicotinic acid, such as acylhydrazones, exhibit significant antimicrobial properties. This is particularly evident against strains like Staphylococcus epidermidis and Staphylococcus aureus, including MRSA strains .

Molecular Docking Studies

The compound is used in molecular docking studies to predict the interaction between molecules and target proteins. This is crucial in the design of drugs with specific biological activity .

Development of 1,3,4-Oxadiazoline Derivatives

Through cyclization reactions, 2-Hydrazino-nicotinic acid can be transformed into 1,3,4-oxadiazoline derivatives. These derivatives have been tested for antimicrobial activity and have shown high efficacy, especially against Gram-positive bacteria .

Cytotoxicity Analysis

In the quest for new pharmaceuticals, it’s essential to assess the cytotoxicity of compounds. Derivatives of 2-Hydrazino-nicotinic acid have been evaluated and found not to exhibit cytotoxicity against normal cell lines, making them potential candidates for drug development .

Chemical Synthesis

This compound is involved in various chemical synthesis processes due to its reactivity and functional groups. It’s used in the preparation of complex molecules for material science and life science applications .

Chromatography

2-Hydrazino-nicotinic acid can be utilized in chromatographic methods to analyze or separate chemical mixtures, aiding in the purification of substances or the identification of compound structures .

Analytical Chemistry

In analytical chemistry, 2-Hydrazino-nicotinic acid is used as a reagent in the qualitative and quantitative determination of other chemical substances due to its specific reactivity .

作用機序

Target of Action

2-Hydrazino-nicotinic acid is a derivative of nicotinic acid, also known as niacin . Niacin is a B vitamin that plays a crucial role in the body’s metabolism, acting as a precursor for the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes are involved in various redox reactions in the body . Therefore, the primary targets of 2-Hydrazino-nicotinic acid are likely to be similar to those of niacin, which include enzymes involved in redox reactions .

Mode of Action

It is known that niacin can decrease lipids and apolipoprotein b (apo b)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo b, or by modulating lipolysis in adipose tissue . As a derivative of niacin, 2-Hydrazino-nicotinic acid may share similar mechanisms of action.

Biochemical Pathways

2-Hydrazino-nicotinic acid is likely to affect the same biochemical pathways as niacin. Niacin is involved in the metabolism of carbohydrates, fats, and proteins, and plays a key role in cellular respiration . It is also involved in the synthesis of fatty acids, cholesterol, and genetic material . In addition, niacin is a precursor of the coenzymes NAD and NADP, which are involved in many metabolic pathways .

Pharmacokinetics

It is known that niacin is well absorbed from the gastrointestinal tract and is widely distributed throughout the body . It is metabolized in the liver and excreted in the urine . The pharmacokinetics of 2-Hydrazino-nicotinic acid may be similar.

Result of Action

The molecular and cellular effects of 2-Hydrazino-nicotinic acid are likely to be similar to those of niacin. Niacin has been shown to have lipid-lowering effects, reducing levels of low-density lipoprotein (LDL) cholesterol and triglycerides, and increasing levels of high-density lipoprotein (HDL) cholesterol . It also has antioxidant, anti-inflammatory, and neuroprotective effects .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-hydrazinylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-9-5-4(6(10)11)2-1-3-8-5/h1-3H,7H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZCVLYJVVCABBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydrazino-nicotinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of finding 2-Hydrazino-nicotinic acid in Melissa Officinalis?

A1: The research paper primarily focuses on the essential oil composition and antioxidant activity of Melissa Officinalis extracts []. While it identifies 2-Hydrazino-nicotinic acid as a major component of the ethanol extract (11.37%), the study does not delve into its specific properties or biological activities.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-Methylphenoxy)ethyl]isoindole-1,3-dione](/img/structure/B1216845.png)